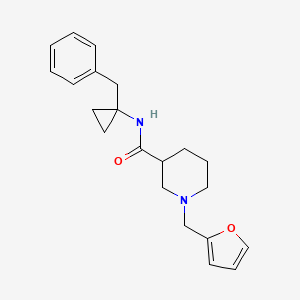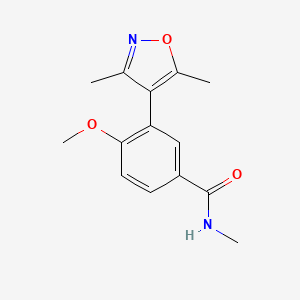![molecular formula C19H23N3O3S B4527774 1-[3-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione](/img/structure/B4527774.png)
1-[3-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Vue d'ensemble
Description
1-[3-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of 4-methylthiophenol with piperidine under specific conditions to form 4-(4-methylphenyl)sulfanylpiperidine.
Attachment of the Pyrimidine Moiety: The next step involves the introduction of the pyrimidine ring. This is achieved by reacting the piperidine intermediate with a suitable pyrimidine precursor, such as 2,4-dioxo-3-oxopropylpyrimidine, under controlled conditions.
Final Coupling Reaction: The final step is the coupling of the pyrimidine and piperidine intermediates to form the target compound. This step may require the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1-[3-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular pathways.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and is used in various chemical reactions to explore new synthetic methodologies.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-[3-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine Derivatives: Compounds such as uracil, cytosine, and thymine are structurally similar pyrimidine derivatives with well-known biological roles.
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities with the piperidine moiety of the target compound.
Uniqueness
1-[3-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione is unique due to the combination of the pyrimidine and piperidine moieties, along with the presence of the 4-methylphenylsulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
1-[3-[4-(4-methylphenyl)sulfanylpiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-2-4-15(5-3-14)26-16-6-10-21(11-7-16)18(24)9-13-22-12-8-17(23)20-19(22)25/h2-5,8,12,16H,6-7,9-11,13H2,1H3,(H,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHLDNYXCKDDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCN(CC2)C(=O)CCN3C=CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isopropyl-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1H-pyrazole-4-carboxamide](/img/structure/B4527691.png)
![7-[(3-Methoxyphenyl)methyl]-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4527692.png)
![ethyl 4-(3-fluorobenzyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B4527697.png)
![N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide](/img/structure/B4527705.png)
![N,N-diallyl-2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino]acetamide](/img/structure/B4527711.png)
![3-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4527718.png)
![3-{2-[4-(methylthio)benzyl]-5-oxo-2-pyrrolidinyl}-N-[(1R*,2S*)-2-phenylcyclohexyl]propanamide](/img/structure/B4527727.png)
![N-{2-[benzyl(methyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl}-3-methoxypropanamide](/img/structure/B4527738.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B4527760.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4527768.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4527773.png)

![N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4527797.png)

